molecular formula C15H22FNO2S B2474405 2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide CAS No. 1396680-21-9

2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Cat. No.: B2474405
CAS No.: 1396680-21-9
M. Wt: 299.4
InChI Key: GHONSYLKKBLRBL-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and a hydroxy-dimethylpentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether linkage.

    Introduction of the Acetamide Group: The intermediate is then reacted with an acyl chloride or anhydride to introduce the acetamide group.

    Addition of the Hydroxy-Dimethylpentyl Side Chain: The final step involves the addition of the hydroxy-dimethylpentyl side chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thioether linkage and hydroxy-dimethylpentyl side chain contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
  • 2-((4-bromophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
  • 2-((4-methylphenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Uniqueness

2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence the compound’s electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and binding affinity in biological systems compared to its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2S/c1-15(2,3)13(18)8-9-17-14(19)10-20-12-6-4-11(16)5-7-12/h4-7,13,18H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONSYLKKBLRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)CSC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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